molecular formula C11H16N2O7 B12395565 N1-Methoxymethyl pseudouridine

N1-Methoxymethyl pseudouridine

Cat. No.: B12395565
M. Wt: 288.25 g/mol
InChI Key: GIZXLWBUPHRANC-FAZFRDGJSA-N
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Description

N1-Methoxymethyl pseudouridine is a modified nucleoside derived from pseudouridine. It is a synthetic compound that has gained significant attention in recent years due to its applications in RNA-based therapeutics and vaccine development. This compound is known for its ability to enhance the stability and translational efficiency of mRNA, making it a valuable tool in molecular biology and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methoxymethyl pseudouridine typically involves the methylation of pseudouridineThe reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, along with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N1-Methoxymethyl pseudouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-Methoxymethyl pseudouridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of modified RNA molecules.

    Biology: Enhances the stability and translational efficiency of mRNA, making it valuable in gene expression studies.

    Medicine: Incorporated into mRNA vaccines to improve their efficacy and reduce immunogenicity.

    Industry: Employed in the production of RNA-based therapeutics and diagnostics.

Mechanism of Action

N1-Methoxymethyl pseudouridine exerts its effects by modifying the structure of RNA. The methoxymethyl group at the N1 position enhances the stability of the RNA molecule and reduces its recognition by the innate immune system. This modification allows for more efficient translation of the mRNA into proteins, leading to higher protein yields and improved therapeutic outcomes. The molecular targets include ribosomal RNA and various RNA-binding proteins involved in the translation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Methoxymethyl pseudouridine is unique due to its methoxymethyl group, which provides enhanced stability and translational efficiency compared to other modified nucleosides. This makes it particularly valuable in the development of RNA-based vaccines and therapeutics, where stability and efficient protein production are critical .

Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c1-19-4-13-2-5(10(17)12-11(13)18)9-8(16)7(15)6(3-14)20-9/h2,6-9,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7?,8+,9+/m1/s1

InChI Key

GIZXLWBUPHRANC-FAZFRDGJSA-N

Isomeric SMILES

COCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

COCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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